3-bromo-5-chloro-2-(chloromethyl)thiophene
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Overview
Description
3-bromo-5-chloro-2-(chloromethyl)thiophene is a sulfur-containing heterocyclic compound It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-2-(chloromethyl)thiophene can be achieved through several methods. One common approach involves the halogenation of thiophene derivatives. For instance, starting from 2,4-dibromothiophene, the compound can be synthesized by the action of lithium diisopropylamide (LDA) followed by treatment with hexachloroethane . Another method involves the halogen dance reaction, which is a useful synthetic tool to access positions in aromatic and heteroaromatic systems for subsequent functionalization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale halogenation reactions. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-chloro-2-(chloromethyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced derivatives.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes, sulfoxides, sulfones, and coupled products with different aromatic or aliphatic groups.
Scientific Research Applications
3-bromo-5-chloro-2-(chloromethyl)thiophene has several scientific research applications:
Biology and Medicine: The compound is studied for its potential biological activities and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-bromo-5-chloro-2-(chloromethyl)thiophene involves its interaction with various molecular targets. In coupling reactions, for example, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The presence of halogen atoms influences its reactivity and stability, making it a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-bromo-5-chloro-2-(chloromethyl)thiophene include:
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which provides unique reactivity and potential for further functionalization. This makes it particularly valuable in the synthesis of complex molecules and materials with tailored properties.
Properties
CAS No. |
2639455-44-8 |
---|---|
Molecular Formula |
C5H3BrCl2S |
Molecular Weight |
246 |
Purity |
95 |
Origin of Product |
United States |
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